molecular formula C6H9NS B1375900 Thiane-2-carbonitrile CAS No. 146428-12-8

Thiane-2-carbonitrile

Cat. No.: B1375900
CAS No.: 146428-12-8
M. Wt: 127.21 g/mol
InChI Key: ZUBIQKKIDXWWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiane-2-carbonitrile is a heterocyclic compound that contains a thiophene ring and a nitrile group. Its IUPAC name is tetrahydro-2H-thiopyran-2-carbonitrile . The molecular weight of this compound is 127.21 .


Synthesis Analysis

The synthesis of this compound derivatives can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves multi-step reactions with ammonia, methanol, and polyphosphoric acid trimethylsilyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring and a nitrile group. The InChI code for this compound is 1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .


Physical And Chemical Properties Analysis

This compound has a melting point of 29-30 degrees Celsius . It is a liquid at room temperature . The physical and chemical properties of this compound are influenced by its molecular structure, which includes a thiophene ring and a nitrile group.

Scientific Research Applications

Green Synthesis Protocols

Thiane-2-carbonitrile derivatives have been utilized in green chemistry for synthesizing various compounds. For example, a one-pot green synthesis method for benzo[b][1,4]thiazine-4-carbonitrile was developed using microwave irradiation and an iron-based catalyst. This method is notable for its environmental friendliness, short reaction time, and tolerance to a wide range of functional groups (Balwe, Shinde, & Jeong, 2016).

Quantum Chemical Calculations

This compound derivatives have been subject to quantum chemical calculations to understand their molecular structure and properties. A study on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile involved both experimental and quantum chemical analysis, providing insights into the molecular characteristics of such compounds (Oturak et al., 2017).

Organocatalysis in Synthesis

Organocatalysis involving this compound derivatives has been researched for synthesizing specific compounds. An example is the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, achieved through a Michael addition-cyclization reaction (Ding & Zhao, 2010).

Potential Anti-Tubercular Agents

Research into this compound derivatives has included exploring their potential as anti-tubercular agents. A study on 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile demonstrated promising results against Mycobacterium tuberculosis, with molecular docking simulations suggesting higher binding affinities compared to standard drugs (Obu et al., 2021).

Antifungal Applications

This compound derivatives have also been evaluated for their antifungal properties. One study screened a series of 2-Aminothiophene derivatives for their in vitro antifungal activities, guiding the development of new therapeutic alternatives for fungal infections (Scotti et al., 2012).

Mechanism of Action

Target of Action

Thiane-2-carbonitrile, also known as 2-Cyanothiophene , is a compound that has been used in various applications, particularly in the field of lithium-ion batteries . The primary target of this compound is the electrode interface of these batteries .

Mode of Action

This compound interacts with its target by forming a polythiophene protective film on the electrode surface . This film is formed through the oxidation of this compound before the electrolyte . This interaction improves the interphase stability of the electrode/electrolyte .

Biochemical Pathways

The formation of the polythiophene protective film can prevent the decomposition of solvents and salts in an electrolyte .

Pharmacokinetics

Its impact on the bioavailability of the electrolyte in lithium-ion batteries is significant . The protective film formed by this compound improves the stability of the electrode/electrolyte interface, which could potentially enhance the overall performance of the battery .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of the electrode/electrolyte interface stability in lithium-ion batteries . This results in improved cycle performance of the batteries . For instance, a Li|1.0 M LiPF6-EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% this compound showed a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the performance of lithium-ion batteries can be affected by temperature, humidity, and other conditions . .

Safety and Hazards

Thiane-2-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

thiane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBIQKKIDXWWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772234
Record name Thiane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146428-12-8
Record name Thiane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiane-2-carbonitrile
Reactant of Route 2
Thiane-2-carbonitrile
Reactant of Route 3
Thiane-2-carbonitrile
Reactant of Route 4
Thiane-2-carbonitrile
Reactant of Route 5
Thiane-2-carbonitrile
Reactant of Route 6
Thiane-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.